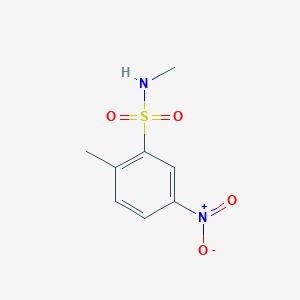

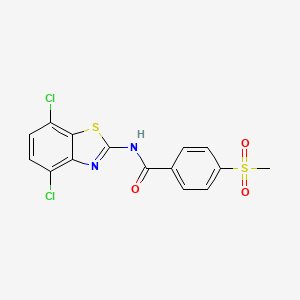

![molecular formula C11H9FN2O B2754662 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine CAS No. 2198440-54-7](/img/structure/B2754662.png)

3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine” is a fluorinated pyridine compound . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluorinated pyridines, including “this compound”, is a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A two-step reaction consisting of standard 18F-nucleophilic fluorination of 2-nitro-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline)methoxy]pyridine and acidic deprotection of the product has been reported .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

This compound has been utilized in the synthesis of various chemical structures and in studying the reactivity of pyridine derivatives. For instance, Stavber and Zupan explored the reactions of cesium fluoroxysulphate with pyridine, leading to a mixture of products depending on the solvent used, highlighting the compound's versatility in synthetic chemistry (Stavber & Zupan, 1990). Similarly, Hedidi et al. investigated the deprotometalation of substituted pyridines, demonstrating efficient functionalization at specific positions, which is crucial for further chemical modifications (Hedidi et al., 2016).

Drug Discovery and Molecular Docking

In drug discovery, the structural motifs of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine derivatives have been studied for their potential as kinase inhibitors, as seen in the work by Caballero et al., who performed docking studies to understand the orientations and active conformations of these inhibitors (Caballero et al., 2011).

Radiotracer Development

Compounds derived from this compound have been synthesized for use as radiotracers in medical imaging. Horti et al. and Doll et al. developed radiotracers for studying nicotinic acetylcholine receptors, demonstrating the compound's utility in developing tools for neuroscientific research (Horti et al., 1998), (Doll et al., 1999).

Materials Science

In materials science, derivatives of this compound have been incorporated into novel polymers for applications such as cathode-modifying layers in solar cells, showcasing the compound's relevance in the development of new materials for energy applications (Chen et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine is the neuronal nicotinic cholinergic receptors (nAChRs), a heterogeneous family of ligand-gated ion channels expressed in the central nervous system . These receptors exist as pentamers (homomeric or heteromeric) in various brain regions and ganglia .

Mode of Action

This compound acts as a highly potent and selective nAChR agonist . Its interaction with nAChRs causes a rapid increase in cellular permeability to ions such as Na+ and Ca2+ .

Biochemical Pathways

The activation of nAChRs by this compound affects various biochemical pathways. These receptors have been demonstrated to be involved in cognitive processes such as learning, memory, and control of movement in normal subjects .

Result of Action

The activation of nAChRs by this compound leads to a rapid increase in cellular permeability to ions such as Na+ and Ca2+ . This can influence various cellular processes and potentially lead to changes in cell function.

Eigenschaften

IUPAC Name |

3-fluoro-2-(pyridin-3-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLKNTALLQHPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)

![N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2754586.png)

![4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2754589.png)

![11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2754591.png)

![N-(3-methoxypropyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2754594.png)

![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2754597.png)

![4-(3-Chloro-4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2754601.png)